Clinical Efficacy: Abametapir 0.74% vs. Vehicle Control in Pivotal Phase 3 Trials
In two identical multicenter, randomized, double-blind, vehicle-controlled Phase 3 trials (NCT02060903 and NCT02062060) enrolling 704 subjects aged ≥6 months with active head lice infestation, a single 10-minute application of abametapir lotion 0.74% w/w demonstrated significantly superior treatment success compared to vehicle control [1][2]. Treatment success was defined as the proportion of index subjects who were free of live lice at all follow-up visits (Days 1, 7, and 14) [3].
| Evidence Dimension | Proportion of subjects free of live lice at Days 1, 7, and 14 post-treatment |
|---|---|
| Target Compound Data | Trial 1: 81.1% (n=43); Trial 2: 81.8% (n=45) |
| Comparator Or Baseline | Vehicle control: Trial 1: 50.9% (n=28); Trial 2: 47.2% (n=25) |
| Quantified Difference | Trial 1: +30.2 percentage points (P = 0.001); Trial 2: +34.6 percentage points (P < 0.001) |
| Conditions | Randomized, double-blind, multicenter Phase 3 trials; single 10-minute topical application; 704 total subjects aged ≥6 months |
Why This Matters
This head-to-head comparison provides regulatory-grade evidence of abametapir's superiority over vehicle control, establishing a benchmark efficacy of approximately 81% for single-application treatment that informs procurement decisions for clinical and public health applications.
- [1] Woods AD, Porter CL, Feldman SR. Abametapir for the Treatment of Head Lice: A Drug Review. Ann Pharmacother. 2022;56(3):330-337. doi:10.1177/10600280211027968 View Source
- [2] ClinicalTrials.gov. NCT02060903: Study of the Efficacy and Safety of Abametapir Lotion 0.74% Administered for the Treatment of Head Lice Infestation. Completed Phase 3. View Source
- [3] Dermatology Advisor. Head Lice Treatment Xeglyze Gets FDA Approval. August 3, 2020. View Source
